Compound Description: YM022 is a potent and selective gastrin/cholecystokinin-B (CCK-B) receptor antagonist. It exhibits antisecretory and antiulcer activities in rats, making it a potential therapeutic agent for peptic ulcer disease []. Research suggests that YM022 may be an irreversible CCK-B receptor antagonist []. Studies have investigated its pharmacological profile [, , , ], crystal forms, and methods to improve its dissolution and absorption due to its poor water solubility [, ].
Compound Description: YF476 is a potent and orally active gastrin/CCK-B receptor antagonist [, ]. It displays dose-dependent inhibition of pentagastrin-induced gastric acid secretion in rats and dogs. Its excellent oral bioavailability has led to its clinical investigation for treating gastroesophageal reflux disease (GORD) [].
Compound Description: L-365,260 acts as a potent and selective antagonist for CCK-B/gastrin receptors [, , , , ]. Studies have highlighted its role in suppressing gastric acid secretion induced by various stimulants like pentagastrin, histamine, and bethanechol []. Additionally, L-365,260 shows potential in enhancing antinociception mediated by endogenous enkephalins, particularly in the spinal control of pain perception []. Further research suggests its partial agonist activity at human wild-type and constitutively active CCK2 receptors [].
Compound Description: Compound 2 is a 14C-labeled benzodiazepine derivative developed as a potential CCK antagonist []. Its synthesis involved using N-(2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-benzamide (Compound 1) and [14C]methyl iodide [].
Compound Description: Compound 3 is another 14C-labeled benzodiazepine synthesized as a potential CCK antagonist. It was derived from N-(2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-benzamide (Compound 1) through a reaction with [14C]methyl iodide [].
Compound Description: This radioiodinated 1,4-benzodiazepine is a high-affinity antagonist selective for the cholecystokinin type 1 (CCK1) receptor. It has shown promise in in vitro studies for directly and selectively labeling CCK1 receptors, making it a potential candidate for in vivo testing in CCK1 receptor-expressing tumors [].
Compound Description: ND7001 is a selective phosphodiesterase-2 (PDE2) inhibitor []. It increases both basal and stimulated cyclic GMP (cGMP) levels in rat cortical neurons, suggesting potential anxiolytic effects [].
Compound Description: MK-329 is a selective cholecystokinin receptor antagonist. It effectively blocks the anorectic effects of both exogenous cholecystokinin octapeptide (CCK8) and (+)-fenfluramine in rats, suggesting a potential role of endogenous CCK in (+)-fenfluramine-induced anorexia [].
Compound Description: L-740,093 is a highly potent and selective CCK-B receptor antagonist []. It demonstrates a significantly higher binding affinity to CCK-B receptors than L-365,260, along with excellent central nervous system penetration [].
Compound Description: PD135,158 acts as a partial agonist on the cholecystokinin receptor-2 (CCK2R) []. It demonstrates a lower binding affinity for CCK-B receptors compared to L-740,093 [].
Compound Description: Compound E is a potent γ-secretase inhibitor that effectively reduces amyloid β-peptide (Aβ) levels [, ]. Studies in guinea pigs have demonstrated its ability to decrease Aβ levels in plasma, CSF, and cortical regions following systemic administration [, ]. This suggests that Compound E effectively inhibits γ-secretase activity, making it a potential therapeutic candidate for Alzheimer's disease [, ].
Compound Description: This tritiated compound is a potent CCK-A receptor antagonist used as a radioligand in binding studies to investigate the structure and function of the CCK-A receptor [].
Compound Description: [3H]IN973 is a radioligand that exhibits high affinity and specificity for γ-secretase in rat, rhesus, and human brains []. It's used in ex vivo binding assays to quantify γ-secretase occupancy by γ-secretase inhibitors [].
Compound Description: SNF 9007 is a synthetic CCK analog exhibiting high binding affinity to both CCK-B and opioid δ receptors []. It induces a biphasic response in mouse ileum, initially increasing and then decreasing short-circuit current, suggesting involvement of both CCK and opioid receptors in regulating ion transport [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.